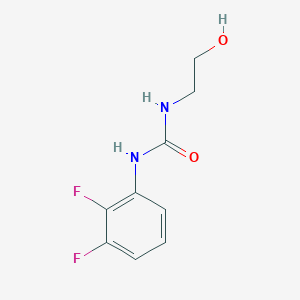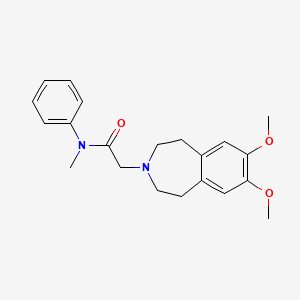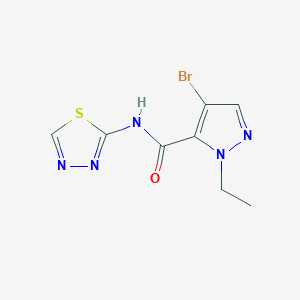
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as a sulfonamide compound and is known for its potential use in treating various diseases.
Mécanisme D'action
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes results in the suppression of disease progression.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Studies have also shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide in lab experiments is its potential use in treating various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide. One direction is the development of new drugs that are based on this compound. Another direction is the study of its potential use in treating other diseases such as infectious diseases and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide involves a multistep process that starts with the reaction of 3-cyanophenylsulfonyl chloride with 3-fluoroaniline in the presence of a base. This reaction results in the formation of 3-(3-fluorophenyl)-N-(3-cyanophenyl)sulfonamide. The next step involves the reaction of this compound with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate to form N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide.
Applications De Recherche Scientifique
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. Studies have also shown that this compound has anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-16-5-2-4-15(12-16)19(7-9-26-10-8-19)18(23)22-27(24,25)17-6-1-3-14(11-17)13-21/h1-6,11-12H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBDJPIKFRBCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)


![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)
